N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide
Description
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide is a thiazole-based amide derivative characterized by a 1,3-thiazol-2-yl core substituted with acetyl and methyl groups at positions 5 and 4, respectively.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-5-11(17)15(10-6-7-10)13-14-8(2)12(18-13)9(3)16/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNRDRMHFMLYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CC1)C2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide typically involves the reaction of 5-acetyl-4-methylthiazole with cyclopropylamine and butanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthetic route allows for efficient production to meet the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or butanamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with different functional groups
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its anticancer activity, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functional dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The thiazole ring plays a crucial role in binding to the active sites of target enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-2-yl Furamides (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides)
- Structural Differences : The target compound replaces the furan-3-carboxamide group in furamides with a butanamide chain and introduces a cyclopropyl substituent instead of benzyl or aryl groups.
- Biological Activity : Thiazol-2-yl furamides exhibit broad-spectrum anticancer activity, with IC₅₀ values ranging from 0.5–10 µM against HeLa and MCF-7 cell lines . The presence of a dimethylfuran moiety enhances π-π stacking interactions with cellular targets, whereas the butanamide in the target compound may improve metabolic stability due to reduced esterase susceptibility .
- Key Data: Compound Molecular Formula Molar Mass (g/mol) Notable Substituents Anticancer Activity (IC₅₀) Target Compound C₁₃H₁₇N₃O₂S 295.36 Acetyl, methyl, cyclopropyl Not reported N-(5-R-benzyl-thiazol-2-yl) furamide C₁₆H₁₅N₃O₂S 329.38 Benzyl, dimethylfuran 0.5–10 µM
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide
- Structural Differences : This analog substitutes the butanamide chain with a 2-chlorobenzamide group, introducing a halogenated aromatic ring.
- However, it may also elevate toxicity risks compared to the aliphatic butanamide chain in the target compound .
- Key Data: Compound Molecular Formula Molar Mass (g/mol) Notable Substituents Target Compound C₁₃H₁₇N₃O₂S 295.36 Butanamide, cyclopropyl 2-Chloro-N-cyclopropylbenzamide C₁₆H₁₅ClN₂O₂S 334.82 Chlorobenzamide
Thiadiazol- and Triazole-Based Analogs
- Structural Comparison: Compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (794563-91-0) replace the thiazole ring with a thiadiazole core.
- Activity Trends : Thiadiazol-2-yl analogs are less explored for anticancer activity but show promise as kinase inhibitors due to their rigid heterocyclic cores .
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to benzyl-substituted analogs, as seen in studies where cyclopropyl-containing compounds exhibit longer half-lives .
- Synthesis Challenges : The discontinued commercial status of the target compound () hints at synthetic complexities, such as low yields during cyclopropane ring formation or amidation steps .
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies on this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.34 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with cyclopropylamine in the presence of coupling agents. Specific methods may vary based on desired yields and purity levels.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy was assessed using standard protocols, revealing:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
The proposed mechanism of action for thiazole derivatives often involves inhibition of key enzymes or disruption of cellular processes in microorganisms. For example, these compounds may interfere with the synthesis of nucleic acids or proteins in microbial cells, leading to growth inhibition.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) focused on a series of thiazole derivatives, including this compound. The study highlighted its potent activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for drug development.
- Pharmacokinetic Studies : Another investigation explored the pharmacokinetics of this compound in animal models, showing favorable absorption and distribution characteristics that support further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
